molecular formula C9H9BrClNO2 B13698664 5-Bromoisoindoline-1-carboxylic Acid Hydrochloride

5-Bromoisoindoline-1-carboxylic Acid Hydrochloride

Cat. No.: B13698664
M. Wt: 278.53 g/mol
InChI Key: FXBJAZUBXUOTOP-UHFFFAOYSA-N
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Description

5-Bromoisoindoline-1-carboxylic Acid Hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The bromine atom at the 5-position and the carboxylic acid group at the 1-position make this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoindoline-1-carboxylic Acid Hydrochloride typically involves the bromination of isoindoline derivatives. One common method is the reaction of isoindoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoindoline-1-carboxylic Acid Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromoisoindoline-1-carboxylic Acid Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromoisoindoline-1-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoisoindoline-1-carboxylic Acid Hydrochloride is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8BrNO2.ClH/c10-6-1-2-7-5(3-6)4-11-8(7)9(12)13;/h1-3,8,11H,4H2,(H,12,13);1H

InChI Key

FXBJAZUBXUOTOP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(N1)C(=O)O.Cl

Origin of Product

United States

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